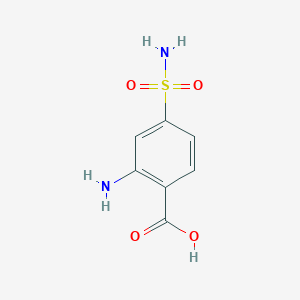

2-Amino-4-sulfamoylbenzoic acid

描述

2-Amino-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H8N2O4S It is a derivative of benzoic acid, featuring an amino group at the second position and a sulfamoyl group at the fourth position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-4-sulfamoylbenzoic acid typically involves the sulfonation of ortho-toluene followed by nitration and subsequent reduction. The process can be summarized as follows:

Sulfonation: Ortho-toluene is dissolved in fuming sulfuric acid, and 65% fuming sulfuric acid is added dropwise to carry out sulfonation, resulting in 2-nitro-4-toluene sulfonic acid.

Nitration: The sulfonated product undergoes nitration to form 2-nitro-4-sulfonic group toluene.

Reduction: The nitro group is reduced under alkaline conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure consistent product quality. The sulfur oxide waste gas produced during the process is absorbed and converted back into sulfuric acid, reducing environmental pollution .

化学反应分析

Types of Reactions: 2-Amino-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products:

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Various substituted benzoic acid derivatives.

科学研究应用

Neurological Disorders

Recent studies have highlighted the potential of 2-amino-4-sulfamoylbenzoic acid derivatives as selective inhibitors of the Na^+-K^+-Cl^- cotransporter (NKCC1). This transporter plays a crucial role in maintaining chloride ion concentrations in neurons, which is vital for proper neuronal function.

Case Study: Selective NKCC1 Inhibitors

- Lead Compound : ARN23746 (a derivative of this compound)

- Findings : Demonstrated efficacy in mouse models of Down syndrome and autism by restoring chloride homeostasis, thus improving neurological function .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for addressing antibiotic resistance.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 15.60 µg/mL |

| Staphylococcus aureus | Below clinically relevant thresholds |

Research indicates that this compound derivatives can inhibit the activity of metallo-beta-lactamases (MBLs), enzymes responsible for carbapenem resistance in Enterobacteriaceae .

Diuretic Effects

As a diuretic agent, this compound acts by inhibiting the Na^+-K^+-2Cl^- cotransporter, leading to increased urine output.

Case Study: Diuretic Activity

- Experimental Model : Animal studies showed significant increases in urine output when administered the compound compared to control groups.

Cancer Research

The inhibition of the Na^+-K^+-2Cl^- cotransporter also suggests potential applications in cancer therapy due to its role in cellular ion balance and signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of derivatives of this compound has revealed that modifications to the sulfamoyl group and other functional groups can enhance biological activity while reducing cytotoxicity.

Data Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Dimethylation of Sulfonamide | Increased potency against bacteria |

| Chain elongation on amino group | Improved solubility and stability |

作用机制

The mechanism of action of 2-amino-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cytosolic phospholipase A2α, by binding to their active sites and preventing their normal function. This inhibition can lead to reduced production of inflammatory mediators, making it a potential anti-inflammatory agent .

相似化合物的比较

- 4-Sulfamoylbenzoic acid

- 2-Amino-5-sulfamoylbenzoic acid

- 2-Amino-3-sulfamoylbenzoic acid

Comparison: 2-Amino-4-sulfamoylbenzoic acid is unique due to the specific positioning of the amino and sulfamoyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the amino group can significantly influence the compound’s reactivity and interaction with biological targets .

生物活性

2-Amino-4-sulfamoylbenzoic acid (CAS Number: 67307) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H8N2O4S

- Molecular Weight : 216.21 g/mol

This compound contains an amino group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 µg/mL |

| Staphylococcus aureus | 15.60 µg/mL |

| Listeria monocytogenes | 31.25 µg/mL |

| Candida albicans | 31.25 µg/mL |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

This compound has been investigated for its role as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid pathway that leads to inflammation. Inhibitors of cPLA2α are promising candidates for developing anti-inflammatory drugs. The compound has shown submicromolar inhibitory potency in vitro, with favorable water solubility compared to other known inhibitors like giripladib .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of this compound derivatives. Modifications at various positions on the benzene ring have led to enhanced biological activities:

- Enhanced NF-κB Activation : Certain derivatives increased the release of immunostimulatory cytokines in THP-1 cells and murine dendritic cells, indicating potential use as adjuvants in vaccine formulations .

The identification of key structural features that enhance activity is crucial for the development of more potent derivatives.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfamoylbenzoic acid derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfamoyl group significantly affected antimicrobial potency, with some compounds showing MIC values comparable to standard antibiotics .

- Inflammation Model : In an ex vivo whole blood assay, this compound demonstrated significant inhibition of cPLA2α activity when activated by phorbol esters, suggesting its potential application in treating inflammatory conditions .

属性

IUPAC Name |

2-amino-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDJWPOITYCHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597998 | |

| Record name | 2-Amino-4-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25096-72-4 | |

| Record name | 2-Amino-4-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。